molecular formula C23H36ClN7 B609702 3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 2221950-65-6

3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No. B609702
M. Wt: 446.04
InChI Key: WHDYUSOWFWKVTD-UWJYYQICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OAT-2068 is a potent, selective, and orally bioavailable inhibitor of mouse chitotriosidase (mCHIT1).

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate effectiveness against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Anticancer Potential

Several 1,2,4-triazine derivatives, similar in structure to the specified compound, have been synthesized and investigated for their potential anticancer activities. Some of these derivatives displayed promising antiproliferative effects against breast cancer cells, highlighting their potential in cancer therapy (Yurttaş et al., 2014).

Neuropharmacological Properties

Compounds closely related to the specified chemical have been studied for their neuropharmacological effects. For instance, some piperazine and triazole derivatives have been evaluated for their potential as antipsychotic agents due to their affinity for certain neurotransmitter receptors (Raviña et al., 2000).

Pharmacokinetics and Drug Metabolism

Studies on compounds structurally related to the specified chemical have been conducted to understand their metabolism in biological systems. For example, the metabolism of a dopamine D4 selective antagonist in various species, including humans, was investigated to comprehend its biotransformation and potential as a treatment for schizophrenia (Zhang et al., 2000).

Solubility and Physicochemical Properties

The solubility and thermodynamics of structurally similar compounds have been explored to determine their potential in biological systems. Such studies are crucial for understanding drug delivery mechanisms and optimizing pharmaceutical formulations (Volkova et al., 2020).

properties

CAS RN

2221950-65-6

Product Name

3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

Molecular Formula

C23H36ClN7

Molecular Weight

446.04

IUPAC Name

3-(4-((2S,5S)-2-(4-Chlorobenzyl)-4-isobutyl-5-methylpiperazin-1-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C23H36ClN7/c1-16(2)13-30-15-21(12-18-4-6-19(24)7-5-18)31(14-17(30)3)20-8-10-29(11-9-20)23-26-22(25)27-28-23/h4-7,16-17,20-21H,8-15H2,1-3H3,(H3,25,26,27,28)/t17-,21-/m0/s1

InChI Key

WHDYUSOWFWKVTD-UWJYYQICSA-N

SMILES

NC1=NC(N2CCC(N3[C@@H](CC4=CC=C(Cl)C=C4)CN(CC(C)C)[C@@H](C)C3)CC2)=NN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OAT-2068;  OAT2068;  OAT 2068

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

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